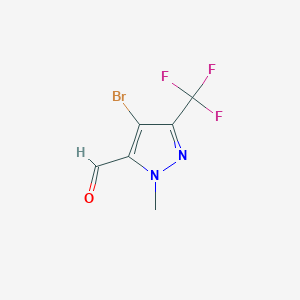

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde typically involves the reaction of 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid.

Reduction: 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial activity. In one study, modifications of chitosan with pyrazole carbaldehyde fragments showed enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria. Specifically, derivatives containing electron-withdrawing groups like bromine exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at higher concentrations .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their ability to reduce inflammation in animal models. Compounds derived from 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde showed comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium .

Cancer Research

Pyrazole derivatives have been explored for their potential in cancer therapy. Studies have reported that certain substituted pyrazoles can inhibit the growth of various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. Notably, some compounds derived from this scaffold induced apoptosis in cancer cells, suggesting a promising avenue for further research in oncology .

Agrochemistry Applications

Pesticidal Activity

The unique structure of this compound makes it a valuable building block in the synthesis of agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities, showing effectiveness against various agricultural pests and pathogens. The trifluoromethyl group enhances the lipophilicity of the compounds, improving their penetration into plant tissues .

Material Science Applications

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing functional materials with specific electronic and optical properties. For example, it can be used in the preparation of polymers and coatings that require enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is particularly advantageous in developing materials with low surface energy, making them suitable for applications in self-cleaning surfaces and anti-fogging coatings .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

2-Methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.

4-Bromo-5-(trifluoromethyl)pyrazole-3-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and biological activity.

Uniqueness

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Activité Biologique

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its versatile biological activities. This article explores its synthesis, chemical properties, and notable biological activities, supported by data tables and case studies.

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole reacts with a formylating agent. This method is favored for its efficiency in introducing the aldehyde group at the 3-position of the pyrazole ring.

Reaction Mechanisms

The compound can undergo various reactions:

- Oxidation : The aldehyde can be oxidized to a carboxylic acid.

- Reduction : The aldehyde can be reduced to a primary alcohol.

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Antitumor Activity

There is growing evidence supporting the antitumor activity of pyrazole derivatives. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers .

Case Studies

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). One derivative showed 98% inhibition at a concentration of 6.25 µg/mL, significantly outperforming standard drugs like rifampicin .

- Anti-inflammatory Research : In a study evaluating the anti-inflammatory properties of several pyrazole compounds, one derivative exhibited an IC50 value of 54.65 μg/mL against COX enzymes, indicating strong anti-inflammatory potential .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate (against E. coli) | Significant (IC50 comparable to indomethacin) | Promising (inhibits cancer cell proliferation) |

| Similar Pyrazole Derivative A | High (against Staphylococcus aureus) | Moderate | Moderate |

| Similar Pyrazole Derivative B | Low | High (selective COX inhibitor) | Significant |

Propriétés

IUPAC Name |

4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c1-12-3(2-13)4(7)5(11-12)6(8,9)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWSFUBGAHODQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.